molecular formula C23H28N6O2 B11130132 (2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide

(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide

Cat. No.: B11130132
M. Wt: 420.5 g/mol
InChI Key: UFUSPJQKUVUGJM-UHFFFAOYSA-N
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Description

The compound “(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide” is a complex organic molecule that features multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the fused ring systems and the introduction of functional groups. A possible synthetic route could involve:

    Formation of the Pyridino[2,3-d]pyridino[1,2-a]pyrimidine Core: This can be achieved through a multi-step cyclization process starting from simple pyridine and pyrimidine derivatives.

    Introduction of the Prop-2-enyl Group: This can be done via a Heck reaction, where a prop-2-enyl halide is coupled with the core structure in the presence of a palladium catalyst.

    Formation of the Imino and Oxo Groups: These functional groups can be introduced through selective oxidation and imination reactions.

    Attachment of the Piperidylethyl Carboxamide: This can be achieved through an amide coupling reaction using a piperidylethyl amine and a carboxylic acid derivative of the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and prop-2-enyl groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidylethyl carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imino group could yield a nitro derivative, while reduction of the oxo group could yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.

Biology

In biological research, the compound could be investigated for its potential as a pharmacophore, given its multiple functional groups and ring systems.

Medicine

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, and nucleic acids. The compound’s multiple functional groups and ring systems allow for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-imino-11-methyl-2-oxo-N-(2-piperidin-1-ylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H28N6O2/c1-3-10-28-19(24)17(22(30)25-9-14-27-11-5-4-6-12-27)15-18-21(28)26-20-16(2)8-7-13-29(20)23(18)31/h3,7-8,13,15,24H,1,4-6,9-12,14H2,2H3,(H,25,30)

InChI Key

UFUSPJQKUVUGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCCCC4

Origin of Product

United States

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